molecular formula C11H12OS B8700702 2-(Methylthiomethyl)-3-phenyl-2-propenal

2-(Methylthiomethyl)-3-phenyl-2-propenal

Cat. No. B8700702
M. Wt: 192.28 g/mol
InChI Key: QJDHQEQDIWDMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthiomethyl)-3-phenyl-2-propenal is a member of cinnamaldehydes.

properties

Product Name

2-(Methylthiomethyl)-3-phenyl-2-propenal

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-3-phenylprop-2-enal

InChI

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

QJDHQEQDIWDMOT-UHFFFAOYSA-N

SMILES

CSCC(=CC1=CC=CC=C1)C=O

Canonical SMILES

CSCC(=CC1=CC=CC=C1)C=O

density

1.080-1.085

physical_description

viscous yellow liquid

solubility

insoluble in water;  miscible in fats

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 100 ml three necked reaction flask equipped with stirrer, thermometer and addition funnel is charged a solution of 0.5 grams of potassium hydroxide in 10 ml methanol. Benzaldehyde (10.0 grams) is added as the mixture is cooled to 5°-10° C. Methional (10.0 grams) is then added dropwise while maintaining the reaction temperature at 5°-10° C. The mixture is then allowed to warm to room temperature and stirred for a period of 1 hour. Most of the solvent is evaporated at reduced pressure and the mixture is partitioned between water and ether. The organic layer is washed several times with water and once with saturated brine. The solvent is evaporated leaving a yellow oil which is distilled to give 6.1 grams product, boiling point 104°-111° C. (0.4 mm Hg).
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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